molecular formula C11H10FN3O B13181072 N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide

N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide

Cat. No.: B13181072
M. Wt: 219.21 g/mol
InChI Key: AUAPPSNYKSWORN-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-1H-imidazole-1-carboxamide is a heterocyclic compound featuring an imidazole core linked to a carboxamide group substituted with a 3-fluorobenzyl moiety. This compound belongs to a broader class of imidazole carboxamides, which are explored for diverse applications, including enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H10FN3O/c12-10-3-1-2-9(6-10)7-14-11(16)15-5-4-13-8-15/h1-6,8H,7H2,(H,14,16)

InChI Key

AUAPPSNYKSWORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis of 3-Fluorobenzyl Halides or Nucleophiles

The initial step involves synthesizing 3-fluorobenzyl derivatives, typically via halogenation or substitution reactions:

  • Method A: Nucleophilic aromatic substitution of fluorobenzene derivatives with suitable alkylating agents.
  • Method B: Reduction of 3-fluorobenzonitrile to 3-fluorobenzylamine, followed by conversion to halides or other reactive intermediates.

Example:

  • Reduction of 3-fluorobenzonitrile to 3-fluorobenzylamine, followed by conversion to 3-fluorobenzyl chloride using thionyl chloride or phosphorus trichloride, which then serves as a key intermediate for subsequent coupling reactions.

Synthesis of 3-Fluorobenzylamine

  • Method: Catalytic hydrogenation of 3-fluorobenzonitrile in the presence of Raney Nickel or Pd/C catalysts under hydrogen atmosphere yields 3-fluorobenzylamine with high efficiency.

Construction of the Imidazole Ring

Cyclization of Imidazole Precursors

The core imidazole ring can be assembled via cyclization of suitable precursors:

  • Method: Condensation of glyoxal derivatives with amino compounds, such as amino acids or amines, in the presence of acids or bases.
  • Alternative: Use of imidazole synthesis via the Debus-Radziszewski method, involving aldehydes, ammonia, and formaldehyde under acidic conditions.

Formation of Imidazole-1-carboxamide

The key step involves converting the imidazole to its carboxamide derivative:

  • Method: Activation of the imidazole ring with reagents such as carbonyldiimidazole (CDI) or triphosgene, followed by reaction with ammonia or amines to form the carboxamide group.

Research Findings:

  • In patent WO2016141003A1, the synthesis of pimavanserin involved reacting intermediates with CDI in polar solvents like acetone, which can be adapted for the formation of the imidazole carboxamide.

Coupling of the Fluorobenzyl Group to the Imidazole Core

Nucleophilic Substitution or Coupling Reactions

The attachment of the 3-fluorobenzyl group to the imidazole ring is achieved via nucleophilic substitution:

  • Method: Reacting the imidazole-1-carboxamide with 3-fluorobenzyl halides or amines under basic conditions (e.g., potassium carbonate in DMF or acetonitrile).

Amide Bond Formation

Alternatively, direct amide bond formation can be performed:

  • Activation of the carboxyl group on the imidazole derivative with coupling agents like EDCI or HATU, followed by addition of 3-fluorobenzylamine to form the final compound.

Representative Synthetic Pathway

Step Description Reagents & Conditions Reference/Source
1 Synthesis of 3-fluorobenzylamine Hydrogenation of 3-fluorobenzonitrile over Raney Nickel , Example 11
2 Formation of imidazole core Condensation of glyoxal derivatives with ammonia or amino compounds General literature
3 Activation of imidazole ring CDI in acetone, in the presence of imidazole , Scheme 16
4 Coupling to form carboxamide Reaction with 3-fluorobenzyl halide or amine Patent WO2016141003A1
5 Final purification Crystallization or chromatography Standard practice

Notes on Optimization and Variations

  • Solvent Choice: Polar aprotic solvents like acetone, DMSO, or acetonitrile facilitate nucleophilic substitutions and coupling reactions.
  • Reaction Conditions: Elevated temperatures (40–50°C) and inert atmospheres (nitrogen or argon) improve yields.
  • Intermediates Handling: Protection/deprotection strategies may be employed to improve selectivity and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations in Imidazole Carboxamides

The structural uniqueness of N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide lies in its 3-fluorobenzyl substituent. Key analogs include:

Compound Name Substituents on Carboxamide Nitrogen Core Heterocycle Molecular Weight (g/mol) Key References
This compound 3-Fluorobenzyl Imidazole 219.22 (calculated)
BIA 10-2445 Cyclohexyl, Methyl Imidazole 285.37 (calculated)
N-(2-Chlorophenyl)methyl analog (Compound 22) 2-Chlorobenzyl Imidazole 236.06
N-(2-Trifluoromethylphenyl)methyl analog (Compound 23) 2-Trifluoromethylbenzyl Imidazole 286.08
Prochloraz (咪鲜胺) Propyl, 2-(2,4,6-Trichlorophenoxy)ethyl Imidazole 376.70

Key Observations :

  • Electron Effects : The 3-fluorobenzyl group in the target compound provides moderate electron withdrawal compared to the stronger electron-deficient 2-trifluoromethyl group in Compound 23 .
  • Bulkiness: Prochloraz’s bulky trichlorophenoxyethyl substituent enhances lipophilicity, favoring fungicidal activity, whereas the 3-fluorobenzyl group may improve pharmacokinetic properties for therapeutic applications .

Pharmacological and Functional Comparison

Enzyme Inhibition Profiles
  • FAAH Inhibitors : BIA 10-2445 and BIA10-2631 () are fatty acid amide hydrolase (FAAH) inhibitors with cyclohexyl substituents. The 3-fluorobenzyl group in the target compound may alter FAAH binding affinity due to reduced steric hindrance compared to cyclohexyl groups .
  • sEH Inhibition : Compound 22 and 23 () target soluble epoxide hydrolase (sEH). The 3-fluorobenzyl substituent’s smaller size compared to 2-trifluoromethylphenyl may reduce off-target interactions .
Antifungal Activity

Prochloraz () demonstrates broad-spectrum antifungal activity due to its trichlorophenoxyethyl chain, which disrupts fungal membrane synthesis. The target compound’s 3-fluorobenzyl group lacks comparable bulk, suggesting divergent applications (e.g., antimicrobial vs. neurological targets) .

Physicochemical Properties

Property This compound Prochloraz Compound 22
Molecular Weight 219.22 376.70 236.06
LogP (Predicted) ~2.1 ~4.5 ~2.8
Water Solubility Moderate Low Moderate

Key Insight : The 3-fluorobenzyl group balances lipophilicity and solubility, making the compound more drug-like than Prochloraz but less lipophilic than BIA 10-2445 .

Metabolic Stability and Pathways

  • N-Demethylation : highlights that imidazole carboxamides like DIC undergo hepatic N-demethylation. The absence of a methyl group in the target compound may reduce this metabolic pathway, enhancing stability .

Biological Activity

N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a 3-fluorobenzyl group attached to an imidazole ring and a carboxamide functional group . The fluorine atom enhances its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Compound Name Structural Features Unique Aspects
This compoundFluorobenzyl group at position 3Variation in substitution pattern influences activity

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzyl group enhances the compound's binding affinity to these targets, while the imidazole ring facilitates interactions with active sites. The carboxamide group plays a significant role in modulating solubility and bioavailability, which are crucial for its pharmacological effectiveness.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity, particularly against carbonic anhydrase (CA) isoforms. Inhibition of CA IX has been shown to suppress tumor growth in various cancers, including glioma and breast cancer . This inhibition is particularly relevant as it targets metabolic pathways critical for tumor survival and proliferation.

Anticancer Potential

Several studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds structurally similar to this compound have demonstrated promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase IX : A study demonstrated that this compound effectively inhibits CA IX with an IC50 value indicative of its potency. This inhibition correlates with reduced tumor growth in xenograft models .
  • Selectivity Against Other Isoforms : Comparative studies showed that this compound selectively inhibits CA IX over other isoforms, suggesting a favorable therapeutic index for targeting specific cancer types .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and its molecular targets. These studies confirmed the favorable binding affinity due to the unique structural features of the compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves coupling reactions between imidazole-1-carboxylic acid derivatives and fluorobenzylamine intermediates. For example, route optimization using carbodiimide coupling agents (e.g., EDCI) in DMF with a base like DIPEA has been reported to improve yields . Catalytic systems such as copper(I)-mediated click chemistry may also enhance regioselectivity in related imidazole carboxamide syntheses . Solvent choice (e.g., THF vs. DMF) and temperature control (0–25°C) are critical for minimizing side reactions.

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fluorobenzyl substitution pattern and imidazole backbone integrity. Infrared (IR) spectroscopy can verify carboxamide C=O stretching (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while elemental analysis validates purity .

Q. How are structural analogs of this compound designed, and what modifications influence solubility or stability?

  • Methodological Answer : Common analogs involve substitutions on the imidazole ring (e.g., methyl or trifluoromethyl groups) or fluorobenzyl moiety (e.g., para- vs. meta-fluoro positioning). For stability, introducing electron-withdrawing groups (e.g., -CF₃) can reduce hydrolytic degradation. Solubility is often enhanced by incorporating polar substituents or using co-solvents like DMSO in biological assays .

Advanced Research Questions

Q. What evidence supports the role of this compound as a protein tyrosine kinase modulator?

  • Methodological Answer : Patent data indicate that fluorobenzyl-imidazole carboxamides exhibit binding affinity to kinase domains via hydrogen bonding with conserved residues (e.g., hinge region interactions). Computational docking studies suggest the fluorobenzyl group enhances hydrophobic interactions, while the carboxamide moiety stabilizes the active conformation. In vitro kinase inhibition assays (IC₅₀ values) and cellular proliferation studies (e.g., in cancer cell lines) are critical for validating activity .

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. Standardized protocols (e.g., Eurofins KinaseProfiler™) and orthogonal assays (e.g., SPR for binding kinetics vs. Western blotting for downstream phosphorylation) are recommended. Meta-analyses of structure-activity relationships (SAR) across analogs can clarify substituent effects .

Q. What strategies improve selectivity for specific kinase isoforms when designing derivatives?

  • Methodological Answer : Isoform selectivity is achieved through steric and electronic tuning. For example:

  • Steric effects : Bulky substituents (e.g., morpholinophenyl groups) can block access to non-target kinases .
  • Electronic effects : Fluorine atoms enhance binding via dipole interactions in hydrophobic pockets.
  • Computational guidance : Molecular dynamics simulations predict binding poses, while free-energy perturbation (FEP) calculations optimize substituent interactions .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Methodological Answer : Stability is assessed via:

  • Plasma stability assays : Incubation in human plasma (37°C, 1–24 hrs) followed by LC-MS quantification.
  • Metabolic profiling : Liver microsome studies identify major degradation pathways (e.g., CYP450-mediated oxidation).
  • Formulation strategies : PEGylation or nanoparticle encapsulation can extend half-life .

Data Contradiction Analysis

  • Example Issue : A study reports high kinase inhibition (IC₅₀ < 50 nM), while another shows no activity.
    • Resolution : Verify assay parameters (e.g., ATP concentration, enzyme source). Cross-test compounds in both labs using identical protocols. Evaluate batch purity (HPLC ≥98%) and confirm stereochemistry (if applicable) .

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